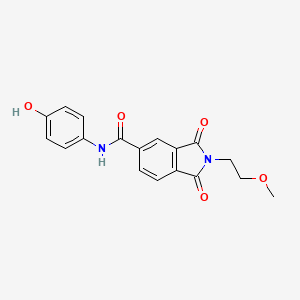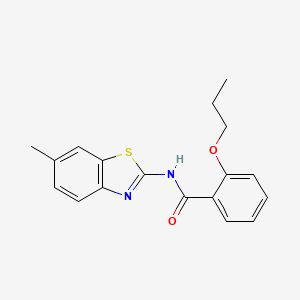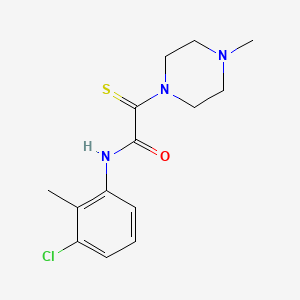
N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide
Descripción general
Descripción
N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as HPP-4382, is a novel small molecule inhibitor that has shown promising results in various preclinical studies. HPP-4382 is a member of the isoindoline family of compounds and has been found to have potential therapeutic uses in cancer treatment.
Mecanismo De Acción
N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide acts as an inhibitor of the transcription factor STAT3, which is known to play a critical role in cancer progression. STAT3 is often overexpressed in cancer cells and promotes tumor growth by regulating the expression of genes involved in cell proliferation, survival, and angiogenesis. N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide inhibits the phosphorylation of STAT3, which leads to its inactivation and subsequent inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide has also been found to have other biochemical and physiological effects. For example, N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide is its high potency and specificity for STAT3 inhibition. This makes it a valuable tool for studying the role of STAT3 in various biological processes. However, one limitation of N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide is its relatively low aqueous solubility, which may limit its use in certain in vivo studies.
Direcciones Futuras
There are several potential future directions for research on N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of more potent and selective STAT3 inhibitors based on the structure of N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide. Another potential direction is the investigation of the effects of N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide on other signaling pathways that are involved in cancer progression. Additionally, the therapeutic potential of N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide in other diseases, such as inflammatory and oxidative stress-related diseases, warrants further investigation.
Aplicaciones Científicas De Investigación
N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In vitro studies have shown that N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide has been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis.
Propiedades
IUPAC Name |
N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-25-9-8-20-17(23)14-7-2-11(10-15(14)18(20)24)16(22)19-12-3-5-13(21)6-4-12/h2-7,10,21H,8-9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTBYTOJHDDTQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-acetylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4191772.png)
![N-[2-(4-morpholinyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4191775.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4191783.png)
![5-(3-methoxyphenyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4191800.png)
![3-(dibenzo[b,d]furan-3-ylamino)-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B4191801.png)
![ethyl 4-[2-(benzyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4191808.png)
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2,5-dimethylphenyl)acetamide](/img/structure/B4191819.png)

![N-benzyl-5-methyl-7-[2-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4191825.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(phenylthio)propanamide](/img/structure/B4191854.png)
![N-(2-furylmethyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4191858.png)
![ethyl 2-({[6-(aminocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4191862.png)
